3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine
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Overview
Description
3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the reaction of 4-butylbenzyl chloride with piperazine to form 4-[(4-butylphenyl)methyl]piperazine. This intermediate is then reacted with 1H-1,2,4-triazol-5-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can modulate the activity of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: Another triazole derivative with similar biological activities.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Known for its cytotoxic activity against various cancer cell lines.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity and is used in medicinal chemistry.
Uniqueness
What sets 3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine apart from similar compounds is its unique combination of a butylphenyl group and a triazole ring, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
89292-39-7 |
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Molecular Formula |
C17H26N6 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[4-[(4-butylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H26N6/c1-2-3-4-14-5-7-15(8-6-14)13-22-9-11-23(12-10-22)17-19-16(18)20-21-17/h5-8H,2-4,9-13H2,1H3,(H3,18,19,20,21) |
InChI Key |
YHPSOVZUGUVGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CN2CCN(CC2)C3=NNC(=N3)N |
Origin of Product |
United States |
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